molecular formula C12H16OSi B14016167 1-Methyl-1-phenylsilinan-4-one

1-Methyl-1-phenylsilinan-4-one

Cat. No.: B14016167
M. Wt: 204.34 g/mol
InChI Key: PNLDKOXWCXGACC-UHFFFAOYSA-N
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Description

1-Methyl-1-phenylsilinan-4-one is an organosilicon compound with the molecular formula C12H16OSi It is a member of the silinane family, characterized by a silicon atom incorporated into a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1-phenylsilinan-4-one can be synthesized through several methods. One common approach involves the reaction of phenylsilane with methylmagnesium bromide, followed by cyclization and oxidation steps. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the silicon-containing intermediates.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-phenylsilinan-4-one undergoes various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-Methyl-1-phenylsilinan-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-1-phenylsilinan-4-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The silicon atom in the compound can form stable bonds with various biomolecules, influencing their function and stability. The exact pathways and targets are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways.

Comparison with Similar Compounds

    1-Methyl-1-phenylsilane: Lacks the carbonyl group, making it less reactive in certain chemical reactions.

    1-Phenylsilinan-4-one: Lacks the methyl group, which can influence its reactivity and biological activity.

    1-Methyl-1-phenylsilinan-4-ol:

Uniqueness: 1-Methyl-1-phenylsilinan-4-one is unique due to the presence of both a phenyl group and a carbonyl group attached to the silicon atom. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16OSi

Molecular Weight

204.34 g/mol

IUPAC Name

1-methyl-1-phenylsilinan-4-one

InChI

InChI=1S/C12H16OSi/c1-14(9-7-11(13)8-10-14)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3

InChI Key

PNLDKOXWCXGACC-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CCC(=O)CC1)C2=CC=CC=C2

Origin of Product

United States

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